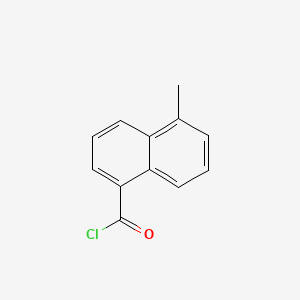
5-Methyl-1-naphthoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1-naphthoyl chloride: is an organic compound with the molecular formula C12H9ClO. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a carbonyl chloride group attached to the naphthalene ring. This compound is used in various chemical synthesis processes and has applications in organic chemistry research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-naphthoyl chloride typically involves the chlorination of 5-methylnaphthalene-1-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as the chlorinating agents. The reaction conditions usually include refluxing the carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:
5-Methylnaphthalene-1-carboxylic acid+SOCl2→5-Methylnaphthalene-1-carbonyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-1-naphthoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Reduction: The compound can be reduced to 5-methylnaphthalene-1-carboxaldehyde or 5-methylnaphthalene-1-methanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation of the methyl group can lead to the formation of 5-methylnaphthalene-1-carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used as reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products:
Amides, esters, and other derivatives: from nucleophilic substitution.
5-Methylnaphthalene-1-carboxaldehyde: or from reduction.
5-Methylnaphthalene-1-carboxylic acid: from oxidation.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methyl-1-naphthoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is employed in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the interactions of naphthalene derivatives with biological systems. It serves as a model compound for investigating the metabolism and toxicity of polycyclic aromatic hydrocarbons.
Medicine: The compound is used in the synthesis of potential drug candidates. Its derivatives have shown promise in the development of anti-cancer and anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism of action of 5-Methyl-1-naphthoyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives through nucleophilic substitution reactions. The compound can also undergo reduction and oxidation reactions, further expanding its reactivity profile.
Vergleich Mit ähnlichen Verbindungen
- 4-Methyl-1-naphthoyl chloride
- 2-Methylnaphthalene-1-carbonyl chloride
- 1-Naphthalenecarbonyl chloride
Comparison: 5-Methyl-1-naphthoyl chloride is unique due to the position of the methyl group on the naphthalene ring. This positional isomerism affects its reactivity and the types of derivatives it can form. Compared to 4-Methyl-1-naphthoyl chloride, the 5-methyl derivative has different steric and electronic properties, leading to variations in reaction outcomes and applications.
Eigenschaften
CAS-Nummer |
101665-68-3 |
|---|---|
Molekularformel |
C12H9ClO |
Molekulargewicht |
204.653 |
IUPAC-Name |
5-methylnaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2-7H,1H3 |
InChI-Schlüssel |
JLKJBAWPPBOQFC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC2=C1C=CC=C2C(=O)Cl |
Synonyme |
1-Naphthalenecarbonyl chloride, 5-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Dihydroimidazo[4,5-g]indole](/img/structure/B561427.png)

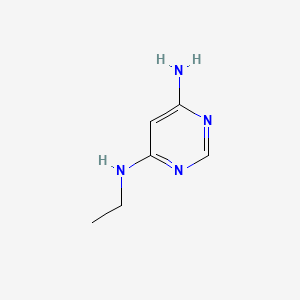
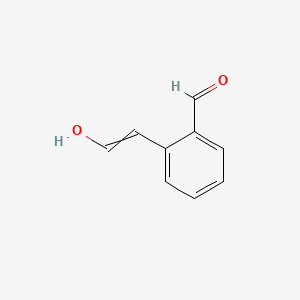
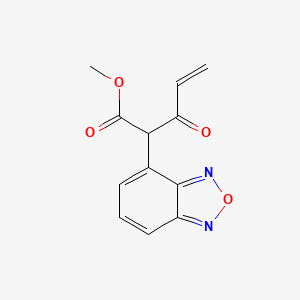
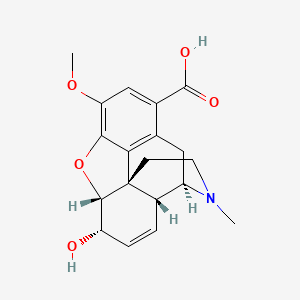


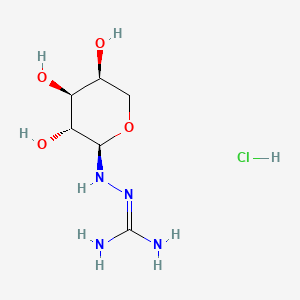

![2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B561447.png)

